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molecular formula C11H8F3N3O B8490743 Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro-

Acetamide, N-(5-amino-8-isoquinolinyl)-2,2,2-trifluoro-

Cat. No. B8490743
M. Wt: 255.20 g/mol
InChI Key: JEFADAAEPVGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728005B2

Procedure details

To N-(5-nitroisoquinolin-8-yl)trifluoroacetamide (200 mg) were added ethyl acetate (15 ml) and 5% palladium-carbon (wet, 20 mg) and the mixture was stirred at room temperature under hydrogen atmosphere for 1 hr. Tetrahydrofuran was added to the reaction mixture to dissolve the resultant crystals, and palladium catalyst was removed by celite filtration. The solvent was evaporated from the filtrate to give N-(5-aminoisoquinolin-8-yl)trifluoroacetamide as a crude product. Tetrahydrofuran (12 ml), pyridine (62 μl) and phenyl chloroformate (0.10 ml) were added to the obtained crude product, and the mixture was stirred at room temperature for 15 min. The reaction mixture was diluted with dichloromethane, and washed twice with saturated aqueous sodium hydrogen carbonate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was washed with diethyl ether and dried under reduced pressure to give 8-(trifluoroacetylamino)isoquinolin-5-ylcarbamic acid phenyl ester (194 mg).
Name
N-(5-nitroisoquinolin-8-yl)trifluoroacetamide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:18])[F:17])=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2)([O-])=O.C(OCC)(=O)C>[Pd].[C].[Pd].O1CCCC1>[NH2:1][C:4]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:20])[C:16]([F:19])([F:17])[F:18])=[C:10]2[C:5]=1[CH:6]=[CH:7][N:8]=[CH:9]2 |f:3.4|

Inputs

Step One
Name
N-(5-nitroisoquinolin-8-yl)trifluoroacetamide
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CN=CC2=C(C=C1)NC(C(F)(F)F)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under hydrogen atmosphere for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by celite filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C2C=CN=CC2=C(C=C1)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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